Methyl 4-(p-chlorophenoxy)butyrate
Overview
Description
Methyl 4-(p-chlorophenoxy)butyrate is an organic compound with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.672 g/mol It is characterized by the presence of a chlorophenoxy group attached to a butyrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(p-chlorophenoxy)butyrate can be synthesized through the esterification of 4-(p-chlorophenoxy)butyric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(p-chlorophenoxy)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(p-chlorophenoxy)butyric acid.
Reduction: Formation of 4-(p-chlorophenoxy)butanol.
Substitution: Formation of various substituted phenoxybutyrates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(p-chlorophenoxy)butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-(p-chlorophenoxy)butyrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(p-fluorophenoxy)butyrate
- Methyl 4-(p-bromophenoxy)butyrate
- Methyl 4-(p-iodophenoxy)butyrate
Uniqueness
Methyl 4-(p-chlorophenoxy)butyrate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Biological Activity
Methyl 4-(p-chlorophenoxy)butyrate (MCPB) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article provides an in-depth examination of the biological activity associated with MCPB, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
MCPB is an ester derivative characterized by the presence of a p-chlorophenoxy group attached to a butyric acid moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, particularly its interactions with cellular targets.
Mechanisms of Biological Activity
The biological activity of MCPB is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : MCPB has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it has been studied for its effects on phospholipases, which are crucial in lipid metabolism and cell signaling .
- Receptor Binding : The compound may also bind to various receptors, influencing cellular responses. This is particularly relevant in the context of drug development where receptor modulation can lead to therapeutic effects.
- Agonistic Activity : Research indicates that MCPB may act as an agonist for specific nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .
1. Impact on Lipid Metabolism
MCPB has been investigated for its role in modifying lipid profiles, particularly concerning low-density lipoprotein (LDL) particle sizes. Studies suggest that it may help shift LDL particle size from a denser pattern (pattern B) to a larger size (pattern A), potentially reducing cardiovascular risks associated with small dense LDL particles .
2. Toxicological Studies
Toxicological assessments have indicated that MCPB exhibits certain adverse effects at high doses, including reproductive toxicity and effects on liver and kidney weights. The reference dose for oral exposure has been established at 0.01 mg/kg-day based on observed effects in animal models .
3. Agricultural Applications
MCPB is utilized as a herbicide, demonstrating efficacy against various weed species. Its mechanism involves disrupting plant growth regulators, thereby inhibiting the growth of target weeds while being less harmful to crops .
Case Studies and Research Findings
Several studies have highlighted the diverse applications and biological activities of MCPB:
- Study on Enzyme Inhibition : A study published in PMC reported that MCPB inhibited lysosomal phospholipase A2 activity, which could have implications for drug-induced phospholipidosis . The inhibition was assessed using IC50 values, indicating the concentration required to inhibit enzyme activity by 50%.
- Lipid Profile Modification : In clinical studies focusing on LDL particle sizes, administration of MCPB resulted in significant changes in lipid profiles among participants with dyslipidemia. The results suggested a potential role for MCPB in managing cholesterol levels and reducing cardiovascular risk factors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of MCPB, it is useful to compare it with similar compounds:
Compound Name | Chemical Structure | Biological Activity |
---|---|---|
Methyl 4-(p-nitrophenoxy)butyrate | C₁₁H₁₃N₃O₃ | Stronger enzyme inhibition |
Methyl 4-(p-aminophenoxy)butyrate | C₁₁H₁₃NO₂ | Antioxidant properties |
Methyl 4-(p-methoxyphenoxy)butyrate | C₁₁H₁₃O₄ | Potential anti-inflammatory effects |
Properties
IUPAC Name |
methyl 4-(4-chlorophenoxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYQRFVXNXTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338266 | |
Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209052-80-2 | |
Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.